3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine
Description
Properties
IUPAC Name |
3-bromo-6-(cyclopropylmethoxy)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZHVHKUAEMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination requires activating the pyridine ring. In the absence of directing groups, bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) can be used. However, this approach often lacks regioselectivity.
Example from Patent CN107056690A :
A bromination method for 2-chloro-5-chloromethylpyridine using NBS in dichloromethane and sulfuric acid achieved 92% conversion to 2-bromo-5-bromomethylpyridine. Adapting this, 2-fluoropyridine derivatives could undergo similar bromination at position 3 if the fluorine atom directs electrophilic attack.
Directed Ortho-Metallation (DoM)
DoM offers superior regiocontrol. By converting the pyridine into a directed metalation group (DMG), such as an N-oxide or silyl ether, lithiation at position 3 followed by quenching with a bromine source (e.g., Br₂ or NBS) can yield the desired product.
Key Considerations :
-
Temperature : Reactions are typically conducted at −78°C to prevent side reactions.
-
Directing Groups : N-Oxides enhance the acidity of the C-3 hydrogen, facilitating deprotonation.
Installing the Cyclopropylmethoxy Group at Position 6
The cyclopropylmethoxy group is introduced via SNAr or Ullmann-type coupling.
Nucleophilic Aromatic Substitution (SNAr)
Substrate : 6-Chloro-2-fluoropyridine.
Conditions :
Copper-Mediated Coupling
For less-activated substrates, Ullmann coupling using CuI and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) enables C–O bond formation.
Conditions :
-
Substrate : 6-Bromo-2-fluoropyridine.
-
Reagents : Cyclopropylmethanol (1.5 equiv), CuI (10 mol%), K₃PO₄ (2 equiv), DMSO, 110°C, 24 hours.
Synthetic Route Optimization and Challenges
Route 1: Sequential Functionalization
-
Starting Material : 2-Fluoro-6-chloropyridine.
-
Bromination : DoM with LDA followed by Br₂ quench to install Br at C-3.
-
SNAr : Cyclopropylmethoxy substitution at C-6.
-
Purification : Column chromatography (hexane/EtOAc).
Advantages : High regiocontrol for bromination.
Challenges : Low solubility of intermediates.
Route 2: Late-Stage Fluorination
-
Starting Material : 3-Bromo-6-(cyclopropylmethoxy)pyridine.
-
Fluorination : Halex reaction with KF/DMF.
-
Yield : Moderate (50–60%).
Advantages : Avoids sensitive fluorinated intermediates.
Challenges : Competing side reactions at elevated temperatures.
Data Tables for Reaction Conditions
Table 1 : Comparison of Bromination Methods
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Electrophilic | Br₂, FeBr₃ | 25°C | 45 | |
| DoM | LDA, Br₂ | −78°C | 75 | |
| NBS Bromination | NBS, H₂SO₄, CH₂Cl₂ | 80°C | 92 |
Table 2 : SNAr Conditions for Cyclopropylmethoxy Installation
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 6-Chloro-2-fluoro | NaH | THF | 12 | 80 |
| 6-Bromo-2-fluoro | K₃PO₄, CuI | DMSO | 24 | 65 |
Chemical Reactions Analysis
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist .
The molecular targets and pathways involved in the compound’s mechanism of action are typically identified through biochemical assays, molecular docking studies, and other experimental techniques .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Cycloalkyl vs. Alkyl Substituents : The cyclopropylmethoxy group in the target compound provides moderate steric bulk compared to the larger cyclohexyloxy group, which may hinder reaction kinetics. The methyl group in 3-bromo-6-fluoro-2-methylpyridine reduces steric effects but increases polarity .
- Electron-Withdrawing Groups : The trifluoromethyl group in 3-bromo-2-methyl-6-(trifluoromethyl)pyridine significantly alters electronic distribution, enhancing stability and resistance to nucleophilic attack compared to the cyclopropylmethoxy group .
Cross-Coupling Reactions
- Target Compound : The bromine atom at position 3 facilitates palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with aryl boronic acids can yield biaryl derivatives, while Buchwald-Hartwig amination introduces amine groups .
- 3-Bromo-6-(cyclohexyloxy)-2-fluoropyridine : Similar reactivity, but the bulky cyclohexyloxy group may slow reaction rates due to steric hindrance .
- 3-Bromo-6-fluoro-2-methylpyridine : The methyl group directs electrophilic substitution to position 4, whereas fluorine at position 2 activates the ring for nucleophilic aromatic substitution .
Nucleophilic Aromatic Substitution
- The fluorine at position 2 in the target compound is amenable to displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions, as demonstrated in studies on 2-fluoropyridine derivatives .
Biological Activity
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, along with a cyclopropylmethoxy group. This unique combination of substituents contributes to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances the compound's reactivity, potentially allowing it to form stable interactions with target proteins. The fluorine atom may increase lipophilicity, facilitating better membrane permeability and bioavailability in cellular environments.
Anticancer Activity
Recent studies have reported that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells.
- IC50 Values : Preliminary data suggest that the compound shows promising IC50 values in the low micromolar range, indicating significant efficacy in inhibiting cancer cell growth.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.4 |
| L1210 | 12.8 |
| CEM | 18.2 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer properties, this compound has also been investigated for its antimicrobial activity . Research indicates that it may inhibit the growth of certain bacterial strains, making it a potential lead for antibiotic development.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests a dual role in both inhibiting cell proliferation and promoting programmed cell death.
- Combination Therapy : A study evaluated the efficacy of combining this compound with established chemotherapeutics like doxorubicin. Results indicated a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.
- Structural Modifications : Variants of this compound have been synthesized to explore structure-activity relationships (SAR). Modifications such as altering the position or type of substituents have shown varying degrees of biological activity, providing insights into optimizing its pharmacological profile.
Q & A
Basic Research Question
- ¹H/¹³C NMR : The cyclopropylmethoxy group’s protons show characteristic splitting (e.g., δ 0.5–1.2 ppm for cyclopropyl CH₂, δ 3.5–4.5 ppm for OCH₂). Fluorine’s deshielding effect shifts adjacent protons upfield.
- 19F NMR : A single peak near δ -110 ppm confirms the 2-fluoro substituent.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 274.99) validates the molecular formula.
- X-ray Diffraction : Resolves ambiguities in substituent positions, especially when steric effects distort expected NMR patterns .
How do the electron-withdrawing groups (Br, F, cyclopropylmethoxy) influence the compound’s reactivity in nucleophilic substitution?
Advanced Research Question
The fluorine atom at position 2 increases the pyridine ring’s electron deficiency, activating the bromine at position 3 for SNAr reactions. However, the bulky cyclopropylmethoxy group at position 6 may sterically hinder nucleophilic attack. Kinetic studies (e.g., varying nucleophile concentration) can quantify these effects. Comparative experiments with analogs (e.g., replacing cyclopropylmethoxy with methoxy) reveal steric vs. electronic contributions .
What safety protocols are essential when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place (2–8°C) away from moisture and oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Safety data for structurally similar bromofluoropyridines indicate potential skin/eye irritation (GHS Category 2) and acute toxicity (Oral LD₅₀ ~300 mg/kg in rats) .
What strategies resolve low yields in the synthesis of this compound?
Advanced Research Question
Low yields often stem from:
- Incomplete Cyclopropane Functionalization : Optimize the Mitsunobu reaction (e.g., use DIAD/PPh₃) to attach the cyclopropylmethoxy group.
- Purification Challenges : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (CH₂Cl₂/hexane).
- Side Reactions : Additive screening (e.g., molecular sieves to absorb water) minimizes hydrolysis of intermediates.
LC-MS tracking of intermediates and byproducts helps identify bottlenecks .
How does the compound’s stability under acidic or basic conditions affect its application in multi-step syntheses?
Advanced Research Question
The compound is stable in mild acids (pH >3) but prone to hydrolysis in strong bases (pH >10), where the cyclopropylmethoxy group may undergo ring-opening. Stability tests (e.g., incubating in buffer solutions at varying pH) coupled with NMR monitoring are advised. For reactions requiring basic conditions, use non-nucleophilic bases (e.g., DBU) at low temperatures (0–5°C) to preserve integrity .
What role does this compound play in medicinal chemistry research?
Basic Research Question
It serves as a versatile intermediate for:
- Kinase Inhibitors : The pyridine core is common in ATP-binding site inhibitors.
- Antimicrobial Agents : Fluorine and bromine enhance bioavailability and target binding.
- PET Tracers : ¹⁸F-labeled analogs can be synthesized for imaging studies.
Structure-activity relationship (SAR) studies often modify the cyclopropylmethoxy group to optimize pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
